molecular formula C18H12ClF3N2S B12268714 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

Cat. No.: B12268714
M. Wt: 380.8 g/mol
InChI Key: FMCQWQBPGIVQFS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 4 and a benzylsulfanyl moiety substituted with a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl group contributes to hydrophobic interactions, making this compound a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity .

Properties

Molecular Formula

C18H12ClF3N2S

Molecular Weight

380.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine

InChI

InChI=1S/C18H12ClF3N2S/c19-15-6-4-13(5-7-15)16-8-9-23-17(24-16)25-11-12-2-1-3-14(10-12)18(20,21)22/h1-10H,11H2

InChI Key

FMCQWQBPGIVQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Chlorophenyl)-2-chloropyrimidine

Reagents :

  • 4-(4-Chlorophenyl)pyrimidine-2-ol (precursor)
  • Phosphorus oxychloride (POCl₃)
  • N,N-Dimethylaniline (DMA)

Procedure :

  • Chlorination :
    • Heat 4-(4-chlorophenyl)pyrimidine-2-ol (1 equiv) with POCl₃ (5 equiv) and DMA (2 equiv) at 130°C for 3 hours.
    • Quench with ice-water, extract with dichloromethane, and purify via recrystallization.

Yield : 85–89%.

Thiolation of 2-Chloropyrimidine

Reagents :

  • 2-Chloro-4-(4-chlorophenyl)pyrimidine
  • Thiourea
  • Ethanol

Procedure :

  • Nucleophilic substitution :
    • Reflux 2-chloro-4-(4-chlorophenyl)pyrimidine with thiourea (1.2 equiv) in ethanol for 6 hours.
    • Acidify with HCl to precipitate 4-(4-chlorophenyl)pyrimidine-2-thiol.

Yield : 75–80%.

Alkylation with 3-(Trifluoromethyl)benzyl Bromide

Reagents :

  • 4-(4-Chlorophenyl)pyrimidine-2-thiol
  • 3-(Trifluoromethyl)benzyl bromide
  • Triethylamine (Et₃N)
  • Acetonitrile

Procedure :

  • Alkylation :
    • Stir the thiol (1 equiv) with 3-(trifluoromethyl)benzyl bromide (1.1 equiv) and Et₃N (2 equiv) in acetonitrile at 80°C for 12 hours.
    • Purify via column chromatography (hexane/ethyl acetate = 8:2).

Yield : 85–90%.

Method 2: Direct Cyclocondensation and Functionalization

Cyclocondensation to Form Pyrimidine Core

Reagents :

  • 4-Chlorophenylacetone
  • Thiourea
  • Ethyl cyanoacetate

Procedure :

  • Ring formation :
    • React 4-chlorophenylacetone (1 equiv) with thiourea (1 equiv) and ethyl cyanoacetate (1 equiv) in ethanol under reflux for 24 hours.
    • Isolate 4-(4-chlorophenyl)pyrimidine-2-thiol via filtration.

Yield : 70–75%.

Alkylation as in Method 1

  • Follow Step 2.3 for alkylation, yielding the target compound.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Key Intermediate 2-Chloropyrimidine Pyrimidine-2-thiol
Reaction Steps 3 steps 2 steps
Overall Yield ~65% ~60%
Complexity Higher (requires POCl₃ handling) Lower (direct thiol formation)

Method 1 offers higher yields but involves hazardous POCl₃. Method 2 simplifies the process but requires efficient cyclocondensation.

Optimization and Scalability Considerations

  • Ultrasound-assisted alkylation : Reduces reaction time from 12 hours to 2 hours with comparable yields.
  • Catalytic bases : Using NaH instead of Et₃N improves thiolate formation efficiency.
  • Purification : Silica gel chromatography (hexane/ethyl acetate) effectively isolates the product.

Analytical Data and Characterization

  • ¹H NMR (CDCl₃): δ 8.03 (d, J = 8.0 Hz, 1H), 7.73–7.69 (m, 2H), 7.59–7.55 (m, 2H), 7.43–7.39 (m, 2H).
  • ¹³C NMR : δ 166.1, 163.5, 152.1 (q, J = 37.0 Hz), 149.1, 143.7.
  • HRMS : m/z 380.81 [M + H]⁺.

Industrial Applications and Patents

  • Patent US5466823A : Highlights alkylation of pyrimidine thiols with benzyl bromides.
  • CN105622616A : Details cyclocondensation techniques for pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Pyrimidine derivatives are often investigated for their anticancer properties. The compound has been studied for its potential as a selective inhibitor of specific kinases involved in cancer progression. Research indicates that modifications to the pyrimidine structure can enhance its efficacy against various cancer types by targeting specific molecular pathways associated with tumor growth and metastasis .
  • Gonadotropin-Releasing Hormone Receptor Antagonism
    • The compound has been identified as a potential antagonist of gonadotropin-releasing hormone receptors. This action can be beneficial in treating hormone-related conditions such as prostate cancer and endometriosis, where modulation of hormone levels is crucial . The ability to selectively inhibit these receptors positions this compound as a candidate for further development in hormone-related therapies.
  • Inhibition of Tyrosine Kinases
    • Recent studies have highlighted the role of pyrimidine derivatives in inhibiting tyrosine kinases, which are critical in various signaling pathways implicated in cancer and other diseases. The specific structure of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine may provide unique binding interactions that enhance its inhibitory activity against these enzymes .

Pharmacological Insights

  • Structure-Activity Relationship (SAR) Studies
    • SAR studies have been conducted to understand how different substituents on the pyrimidine ring affect biological activity. For instance, the presence of the trifluoromethyl group is known to influence lipophilicity and metabolic stability, which are essential for drug design . Such insights are critical for optimizing the compound's properties for therapeutic use.
  • Potential as a Therapeutic Agent
    • The compound's unique chemical structure suggests potential applications beyond oncology, including anti-inflammatory and antiviral activities. Ongoing research is aimed at exploring these avenues, leveraging the compound's ability to modulate biological pathways effectively .

Case Studies and Research Findings

  • In Vitro Studies
    • In vitro studies have demonstrated that 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. These studies typically involve assessing cell viability using assays such as MTT or XTT, revealing dose-dependent responses that underscore its potential as an anticancer agent .
  • Molecular Docking Studies
    • Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer pathways. These studies provide valuable insights into how structural modifications can enhance binding interactions and improve therapeutic efficacy .

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of kinases involved in tumor growthSelective inhibition observed in various cancers
Hormonal ModulationGonadotropin-releasing hormone receptor antagonismPotential treatment for hormone-dependent cancers
Tyrosine Kinase InhibitionTargeting specific kinases involved in signaling pathwaysEffective binding predicted through docking studies

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name / ID (Evidence) Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrimidine 4-ClPh, 2-(3-CF3-Bn)S Sulfanyl, CF3, Cl ~375.8 (calculated)
3-(4-ClPh)-2-[(4-MeBz)S]-thieno[2,3-d]pyrimidin-4-one () Thieno-pyrimidinone 4-ClPh, 2-(4-MeBz)S Thiophene, carbonyl, Me ~443.9 (C23H19ClN2OS2)
N-(4-ClBz)-2-({6-Me-2-[4-CF3Ph]-pyrimidinyl}S)acetamide () Pyrimidine 6-Me, 4-CF3Ph, acetamide Acetamide, CF3, Me ~451.9 (C21H17ClF3N3OS)
2-[(4-ClBz)S]-4-(2-MePr)-6-[3-CF3-anilino]pyrimidine-5-carbonitrile () Pyrimidine 4-ClBzS, 2-MePr, 3-CF3-anilino Carbonitrile, CF3, Cl ~506.0 (C24H20ClF3N4S)
4-MeBz 5-(3-CF3Ph)-2-pyrimidinyl sulfide () Pyrimidine 4-MeBzS, 5-(3-CF3Ph) Me, CF3 ~375.4 (C19H14F3N2S)
5-(4-ClPh)-2-[3-CF3-phenoxy]pyrimidine () Pyrimidine 5-ClPh, 2-(3-CF3-phenoxy) Phenoxy, CF3, Cl ~356.7 (C17H10ClF3N2O)

Notes:

  • ClPh : Chlorophenyl; Bn : Benzyl; Bz : Benzyl; Me : Methyl; CF3 : Trifluoromethyl.
  • The target compound’s sulfanyl group distinguishes it from analogs with phenoxy () or acetamide () linkers, which alter electronic and steric properties.

Physicochemical Properties

  • ’s acetamide substituent lowers logP (~3.5) due to hydrogen-bonding capacity. ’s phenoxy group reduces logP (~3.8) compared to sulfanyl analogs .
  • Metabolic Stability: Sulfanyl groups (target, ) are more resistant to oxidative metabolism than thioether or phenoxy groups . Trifluoromethyl groups (target, ) improve stability against enzymatic degradation .

Data Tables

Table 1: Key Structural and Hypothetical Bioactivity Comparisons

Compound Target Binding Affinity (Predicted) Synthetic Accessibility Metabolic Stability
Target Compound High (CF3/ClPh enhance hydrophobicity) Moderate High (CF3, sulfanyl)
Moderate (bulky thieno core) Low (complex synthesis) Moderate
High (carbonitrile polar interaction) High High
Low (phenoxy less stable) High Low

Biological Activity

The compound 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine can be represented as follows:

  • Molecular Formula : C16H14ClF3N2S
  • CAS Number : 499102-83-9

This compound features a chlorophenyl group and a trifluoromethylbenzyl moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have reported that pyrimidine derivatives exhibit notable anticancer properties. In particular, compounds similar to 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine have shown efficacy against various cancer cell lines, including:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, one study noted that certain trifluoromethyl pyrimidine derivatives exhibited significant anticancer activity at concentrations as low as 5 µg/mL, although they were less potent than established chemotherapeutics like doxorubicin .

Antifungal Activity

The antifungal potential of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine has also been explored. In vitro tests indicated effective inhibition against several fungal strains, including:

  • Botrytis cinerea
  • Colletotrichum gloeosporioides
  • Sclerotinia sclerotiorum

Results showed that some derivatives achieved inhibition rates exceeding 90%, comparable to commercial antifungal agents like tebuconazole .

Insecticidal Activity

Insecticidal properties have been evaluated against pests such as Spodoptera frugiperda and Mythimna separata. The tested compounds demonstrated varying degrees of mortality rates at concentrations of 500 µg/mL, indicating potential for agricultural applications in pest control .

The mechanisms underlying the biological activities of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine are multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.
  • Antifungal Mechanism : It may interfere with the synthesis of critical cellular components in fungi, thus inhibiting growth.
  • Insecticidal Effects : The mode of action against insects could involve disruption of neurotransmission or metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeCell Line / OrganismConcentration TestedResult
AnticancerPC3, K562, HeLa, A5495 µg/mLSignificant inhibition
AntifungalBotrytis cinerea50 µg/mLInhibition rates >90%
InsecticidalSpodoptera frugiperda500 µg/mLVarying mortality rates

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of trifluoromethyl pyrimidines, compounds were tested against multiple cancer cell lines. The findings suggested that structural modifications significantly influenced their potency. Notably, derivatives with electron-withdrawing groups like trifluoromethyl showed enhanced activity compared to their counterparts .

Q & A

Q. Advanced

  • Docking Simulations: Schrödinger Suite or GROMACS models ligand-receptor complexes. The trifluoromethyl group shows strong van der Waals interactions with hydrophobic residues .
  • MD Simulations: 100-ns trajectories assess stability of the ligand-protein complex (RMSD <2.0 Å indicates stable binding).
  • QSAR Models: 2D descriptors (e.g., topological polar surface area) correlate with blood-brain barrier permeability .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced
Discrepancies often arise from assay conditions or impurity profiles:

  • Reproducibility Checks: Re-testing under standardized conditions (e.g., 10% FBS in DMEM, 48-h incubation).
  • Analytical Validation: HPLC purity (>98%) and LC-MS confirm compound integrity .
  • Meta-Analysis: Cross-referencing with structurally similar compounds (e.g., ’s 2-mercapto derivative vs. 2-chloro analog) identifies substituent-specific trends .

What safety protocols are critical during large-scale synthesis of this compound?

Q. Advanced

  • Hazard Mitigation: Use gloveboxes for handling intermediates like 3-(trifluoromethyl)benzyl mercaptan (toxic, lachrymatory).
  • Waste Management: Chlorinated byproducts are segregated and treated with NaOH/ethanol to neutralize reactivity .
  • PPE: Respirators (NIOSH-approved) and neoprene gloves prevent dermal/ inhalation exposure (OSHA guidelines).

How is the compound’s stability assessed under physiological conditions?

Q. Advanced

  • Plasma Stability: Incubation in human plasma (37°C, 24 h) followed by LC-MS quantifies degradation (t₁/₂ >6 h suggests suitability for in vivo studies).
  • pH Stability: Buffered solutions (pH 1.2–7.4) simulate gastric/intestinal environments.
  • Light Sensitivity: UV-Vis spectroscopy monitors photodegradation (λmax = 260 nm) under ICH Q1B guidelines .

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